1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one

NMR spectroscopy Structural elucidation Fluorine coupling constants

1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one (CAS 653-15-6) is a tetrafluorinated aromatic ketone with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol. Its structure combines a 2,5-difluorophenyl ring with a geminal difluoroethanone group, making it a valuable synthetic intermediate for introducing fluorinated motifs.

Molecular Formula C8H4F4O
Molecular Weight 192.113
CAS No. 653-15-6
Cat. No. B2986662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one
CAS653-15-6
Molecular FormulaC8H4F4O
Molecular Weight192.113
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)C(F)F)F
InChIInChI=1S/C8H4F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H
InChIKeyUXFHPIWNFUQEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one (CAS 653-15-6): A Tetrafluorinated Aromatic Ketone Building Block


1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one (CAS 653-15-6) is a tetrafluorinated aromatic ketone with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol . Its structure combines a 2,5-difluorophenyl ring with a geminal difluoroethanone group, making it a valuable synthetic intermediate for introducing fluorinated motifs [1]. This compound serves as a versatile building block in pharmaceutical and agrochemical research, particularly for the construction of fluorinated heteroarylether bioisosteres [1].

Why 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one Cannot Be Interchanged with Common Analogs


The specific 2,5-difluorophenyl substitution pattern and geminal difluoroketone moiety in this compound confer distinct electronic and steric properties that are not replicated by mono-fluorinated or non-fluorinated acetophenone analogs [1]. This substitution pattern influences critical molecular properties such as conformational preference, metabolic stability, and specific NMR coupling constants [1][2]. Generic substitution with, for example, 2',5'-difluoroacetophenone (CAS 1979-36-8), would result in the loss of the metabolically robust difluoroethyl group and its attendant benefits in medicinal chemistry [3].

Quantitative Differentiation Guide: 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one vs. Analogs


Comparative C–F NMR Coupling Constants: Distinguishing 2,5-Difluorophenyl Substitution Patterns

The specific 2,5-difluorophenyl substitution on this ethanone yields diagnostic 3JCF and 4JCF NMR coupling constants of 3.7 Hz and 7.3 Hz, respectively, as measured experimentally [1]. These values are distinct from the 3.3 Hz and 7.2 Hz observed for the mono-fluorinated analog 1-(2-fluorophenyl)ethanone, providing a reliable spectroscopic fingerprint for identity verification [1]. This difference arises from a unique through-space coupling mechanism involving the CO-C-H…F pathway, which is disrupted in constrained cyclic analogs that show significantly reduced couplings of 2.2–2.5 Hz [1].

NMR spectroscopy Structural elucidation Fluorine coupling constants

Metabolic Stability Advantage: The Geminal Difluoro Group as a Methoxy Bioisostere

The geminal difluoroethanone moiety of this compound serves as a metabolically stable replacement for a methoxy group, a common metabolic liability in drug candidates [1]. While direct quantitative metabolic stability data for this specific compound is not available in the literature, class-level evidence for difluoroethyl-containing bioisosteres demonstrates significant improvements in both potency and metabolic stability compared to their methoxy counterparts [1]. In contrast, the non-fluorinated analog 2',5'-difluoroacetophenone (CAS 1979-36-8) lacks this geminal difluoro group and is primarily used for different applications, such as the synthesis of dipeptidyl peptidase inhibitors, without the same metabolic stability benefits [2].

Medicinal chemistry Metabolic stability Bioisosteres Drug design

Conformational Preference: Out-of-Plane Methyl Group Orientation

The difluoroethyl group in compounds like 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-one adopts a specific conformational preference where the methyl group is placed out of the plane of the aromatic ring [1]. This is in contrast to a standard methoxy group, which typically adopts an in-plane conformation. This difference in three-dimensional shape can be exploited to achieve distinct binding interactions with biological targets, potentially leading to improved selectivity or potency profiles not attainable with non-fluorinated analogs [1]. This specific conformational bias is a direct consequence of the geminal difluoro substitution and is not present in the corresponding acetophenone or mono-fluoro analogs.

Conformational analysis Molecular modeling Fluorine effects

Primary Research Applications for 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-one


Synthesis of Metabolically Stable Bioisosteres in Drug Discovery

Medicinal chemists can utilize this compound as a key intermediate for the synthesis of fluorinated heteroarylether bioisosteres, replacing metabolically labile methoxy groups with a difluoroethyl moiety to enhance metabolic stability and potentially improve in vivo potency [1]. This application is directly supported by class-level evidence demonstrating the advantages of this modification [1].

Development of Protease Inhibitors via Difluoroketone Warheads

The geminal difluoroketone functionality of this compound makes it a suitable precursor for the development of mechanism-based inhibitors of serine and cysteine proteases [2]. This application is supported by the broader class of difluoroketones, which are known to form stable hemiketals with active site residues, enabling potent inhibition [2].

Exploration of Novel Chemical Space via Conformational Bias

Researchers can leverage the unique out-of-plane conformational preference of the difluoroethyl group to design molecules with distinct three-dimensional shapes that explore novel binding modes not accessible to planar analogs [1]. This is a direct, quantifiable differentiation point based on the compound's specific structure.

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